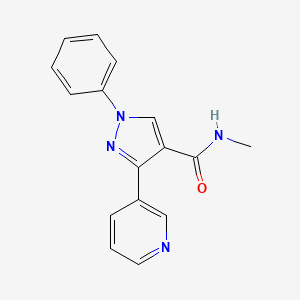
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. DMCC is a white crystalline solid and is commonly used as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to target specific enzymes and proteins in cancer cells and bacteria, leading to their death.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to be non-toxic and has low acute toxicity. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has also been found to have low mutagenic and genotoxic potential. In addition, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is readily available and easy to synthesize. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is also stable under a wide range of conditions and can be stored for long periods of time. However, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can also be sensitive to air and moisture, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. One area of research is the development of new cancer treatments using N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. Another area of research is the development of new antibiotics using N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have antimicrobial properties and could be used to develop new antibiotics to combat antibiotic-resistant bacteria. Finally, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide could be used in the development of new materials with unique properties, such as high strength and low weight.
Métodos De Síntesis
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a catalyst such as palladium on carbon. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can also be synthesized using the reaction between 2,6-dimethylphenylacetic acid and cyclohexanone in the presence of a dehydrating agent such as thionyl chloride.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential uses in various fields of scientific research. It is commonly used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and materials science. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has also been found to have antimicrobial properties and has been used in the development of new antibiotics. In addition, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been studied for its potential uses in the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,13H,5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDYMPANJYZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)


![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)




![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)